Cas no 38436-14-5 (1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane)
1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane Chemical and Physical Properties
Names and Identifiers
-
- Hexane,6-bromo-1,1,1,2,2,3,3,4,4-nonafluoro-
- 1H,1H,2H,2H-Perfluorohexyl bromide
- 6-bromo-1,1,1,2,2,3,3,4,4-nonafluorohexane
- 1-Bromo-2-(perfluorobutyl)ethane
- 1H,1H,2H,2H-Nonafluorohexyl bromide
- 1H,1H,2H,2H-perfluoro-n-hexyl bromide
- 6-bromo-1,1,1,2,2,3,3,4,4-nonafluoro-hexane
- n-C4F9CH2CH2Br
- PC6085Y
- 2-Perfluorobutylethyl bromide
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl bromide
- 1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane
- starbld0018800
- AKOS016015463
- S12066
- CS-0327493
- UDFSAZKDTBRQDY-UHFFFAOYSA-N
- MS-20339
- DTXSID50371297
- A824149
- 38436-14-5
- SCHEMBL2495980
- FT-0607471
- 1H,1H,2H,2H-PERFLUOROHEXYLBROMIDE
- MFCD00077576
- Hexane, 6-bromo-1,1,1,2,2,3,3,4,4-nonafluoro-
- NS00110531
- STL555759
- BBL101962
-
- MDL: MFCD00077576
- Inchi: 1S/C6H4BrF9/c7-2-1-3(8,9)4(10,11)5(12,13)6(14,15)16/h1-2H2
- InChI Key: UDFSAZKDTBRQDY-UHFFFAOYSA-N
- SMILES: BrCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Computed Properties
- Exact Mass: 325.93500
- Monoisotopic Mass: 325.93527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.721
- Boiling Point: 128 ºC
- Flash Point: 31 ºC
- Refractive Index: 1.331
- PSA: 0.00000
- LogP: 4.23960
- Solubility: Not determined
1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane Customs Data
- HS CODE:2903799090
- Customs Data:
China Customs Code:
2903799090Overview:
2903799090 Other acyclic hydrocarbon halogenated derivatives(Containing two or more different halogens).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Summary:
2903799090 halogenated derivatives of acyclic hydrocarbons containing two or more different halogens.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B923932-1g |
6-Bromo-1,1,1,2,2,3,3,4,4-nonafluorohexane |
38436-14-5 | 99% | 1g |
¥524.70 | 2022-09-02 | |
| Apollo Scientific | PC6085Y-25g |
1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane |
38436-14-5 | 95% | 25g |
£155.00 | 2025-02-21 | |
| Apollo Scientific | PC6085Y-100g |
1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane |
38436-14-5 | 95% | 100g |
£290.00 | 2022-02-24 | |
| abcr | AB104874-1 g |
1H,1H,2H,2H-Perfluorohexyl bromide, 97%; . |
38436-14-5 | 97% | 1 g |
€47.80 | 2023-07-20 | |
| abcr | AB104874-5 g |
1H,1H,2H,2H-Perfluorohexyl bromide, 97%; . |
38436-14-5 | 97% | 5 g |
€74.50 | 2023-07-20 | |
| TRC | B688008-250mg |
1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane |
38436-14-5 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B688008-500mg |
1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane |
38436-14-5 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B688008-2.5g |
1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane |
38436-14-5 | 2.5g |
$ 95.00 | 2022-06-06 | ||
| abcr | AB104874-1g |
1H,1H,2H,2H-Perfluorohexyl bromide, 97%; . |
38436-14-5 | 97% | 1g |
€47.80 | 2025-02-18 | |
| abcr | AB104874-5g |
1H,1H,2H,2H-Perfluorohexyl bromide, 97%; . |
38436-14-5 | 97% | 5g |
€74.50 | 2025-02-18 |
1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane
Chemical Profile of 1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane (CAS No. 38436-14-5)
1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane, identified by its CAS number 38436-14-5, is a fluorinated alkane derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its unique structural and electronic properties. This compound belongs to the class of perfluorinated hydrocarbons, where the presence of fluorine atoms introduces distinct characteristics that make it a valuable intermediate in the synthesis of more complex molecules.
The molecular structure of 1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane consists of a hexane backbone with nine fluorine atoms substituting hydrogen atoms at specific positions. The bromine atom at the terminal position enhances its reactivity in various chemical transformations. This combination of fluorine and bromine makes it an intriguing candidate for applications in cross-coupling reactions, nucleophilic substitutions, and as a building block for more sophisticated fluorinated compounds.
In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their improved metabolic stability and binding affinity to biological targets. 1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane has been explored as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop novel antiviral agents where the electron-withdrawing nature of fluorine enhances the drug's efficacy. The bromine moiety further facilitates functionalization through palladium-catalyzed cross-coupling reactions with aryl halides or vinyl halides.
The compound's stability under various reaction conditions has also been a subject of interest. Fluorinated alkanes are known for their resistance to hydrolysis and oxidation compared to their hydrogenated counterparts. This stability is particularly advantageous in pharmaceutical synthesis where harsh conditions may be required to achieve desired transformations. 1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane has been employed in multi-step syntheses involving metal catalysts such as palladium and copper complexes.
One notable application of 1-Bromo-3,3-tetramethylperhydroindene-2-bromide, a related compound with a similar perfluorinated structure but with different substituents at specific positions on the ring system (CAS No. 38436-14-5), is in the development of liquid crystals and advanced materials. The presence of fluorine atoms disrupts molecular packing due to their strong electronegativity and small size compared to hydrogen atoms. This disruption can lead to unique thermal properties that are beneficial in display technologies and other optoelectronic applications.
Recent advancements in computational chemistry have enabled more precise predictions of reaction outcomes involving fluorinated compounds like 1-Bromo-3-tetramethylperhydroindene-2-bromide (CAS No. 38436-14-5). Molecular modeling studies have shown that the electron density distribution around the bromine atom is highly polarizable due to the surrounding perfluoro groups. This high polarizability makes it an excellent electrophile in transition-metal-catalyzed reactions.
The pharmaceutical industry has also leveraged this compound's reactivity in the synthesis of protease inhibitors used against viral infections. By incorporating fluorine atoms into key pharmacophores within these inhibitors (CAS No. 38436-14-5), researchers have achieved improved binding affinities and reduced susceptibility to metabolic degradation. The bromine atom serves as a handle for further derivatization via Suzuki-Miyaura or Heck coupling reactions.
In conclusion,1-Bromo-3-tetramethylperhydroindene-2-bromide (CAS No. 38436-14-5) represents a versatile intermediate with broad utility across multiple sectors including pharmaceuticals and advanced materials science. Its unique structural features enable participation in diverse chemical transformations while maintaining high stability under various conditions.
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